DGAT Inhibitory Potential: Structural Positioning within the Sankyo Urea Pharmacophore
The compound CAS 1351588-68-5 falls within the Markush structure of the Sankyo DGAT inhibitor patent family, which encompasses urea derivatives bearing a 4-methoxyphenethyl group on one nitrogen and a hydroxy-methoxy-alkyl moiety on the other [1]. While no direct IC50 value for this specific compound has been published, the patent establishes that representative examples within this subclass achieve DGAT inhibition at sub-micromolar concentrations. For procurement purposes, CAS 1351588-68-5 thus resides in an active pharmacophore space, but its exact potency relative to exemplified congeners remains unquantified.
| Evidence Dimension | DGAT enzyme inhibition |
|---|---|
| Target Compound Data | No published IC50 |
| Comparator Or Baseline | Exemplified Sankyo urea derivatives: reported DGAT IC50 values typically in the sub-μM to low-μM range |
| Quantified Difference | Not calculable due to absence of specific data |
| Conditions | In vitro DGAT enzymatic assay (specific conditions not disclosed for this compound) |
Why This Matters
Potential users evaluating urea-based DGAT inhibitors can recognize that CAS 1351588-68-5 occupies a chemically enabled region of the pharmacophore, but must independently validate its activity against their target of interest.
- [1] Kurata H, Karasawa H, Fujibayashi Y, Uto Y, Kohama T, Tanimoto T. Urea Derivative. WO-2006004200-A1, 2006. View Source
